
Rhodium(3+) isooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(3+) isooctanoate is a coordination compound where rhodium is in the +3 oxidation state, coordinated with isooctanoate ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes. Rhodium, being a transition metal, exhibits unique catalytic behaviors, making its compounds valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(3+) isooctanoate can be synthesized through various methods. One common approach involves the reaction of rhodium(III) chloride with isooctanoic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include steps to recover and recycle rhodium, given its high cost and limited availability. The use of automated systems and stringent quality control measures ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions: Rhodium(3+) isooctanoate undergoes several types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: Although less common, rhodium(3+) can be reduced to lower oxidation states under specific conditions.
Substitution: The isooctanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new rhodium complexes with different ligands .
科学的研究の応用
Rhodium(3+) isooctanoate has a wide range of applications in scientific research:
作用機序
The mechanism by which rhodium(3+) isooctanoate exerts its effects is primarily through its catalytic activity. The rhodium center can facilitate various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. This coordination often involves the formation of intermediate complexes, which then undergo further transformations to yield the final products .
Molecular Targets and Pathways: In biological systems, rhodium complexes can interact with nucleic acids and proteins, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific structure of the rhodium complex and the biological context .
類似化合物との比較
- Rhodium(III) chloride
- Rhodium(III) acetate
- Rhodium(III) nitrate
- Rhodium(III) sulfate
- Rhodium(III) oxalate
特性
CAS番号 |
93843-19-7 |
|---|---|
分子式 |
C24H45O6Rh |
分子量 |
532.5 g/mol |
IUPAC名 |
6-methylheptanoate;rhodium(3+) |
InChI |
InChI=1S/3C8H16O2.Rh/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChIキー |
CSECWDDSMXDVMX-UHFFFAOYSA-K |
正規SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


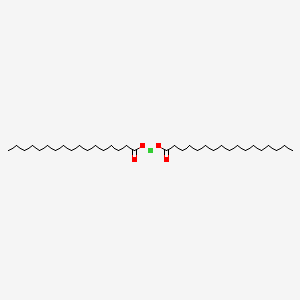
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
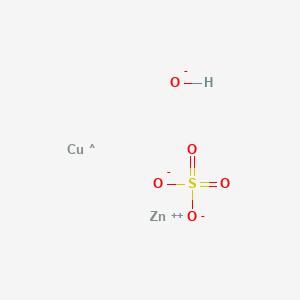
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
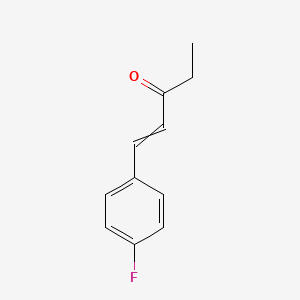
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)
![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
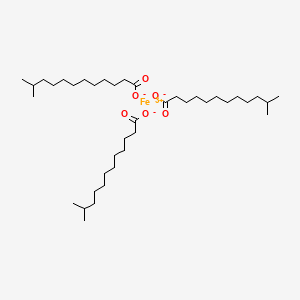
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
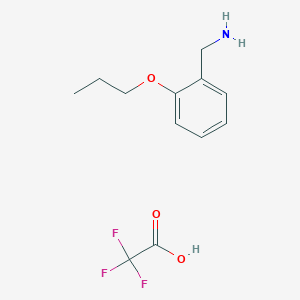
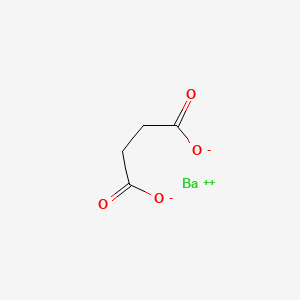
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)
